molecular formula C6H8N2O B1322857 (5-Methylpyrimidin-2-yl)methanol CAS No. 90905-61-6

(5-Methylpyrimidin-2-yl)methanol

Cat. No.: B1322857
CAS No.: 90905-61-6
M. Wt: 124.14 g/mol
InChI Key: LZCRIKBXCJASPP-UHFFFAOYSA-N
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Description

“(5-Methylpyrimidin-2-yl)methanol” is a chemical substance that belongs to the pyrimidine family of organic compounds. It has a molecular formula of C6H8N2O .


Molecular Structure Analysis

The molecular weight of “this compound” is 124.14 g/mol . The InChI code is 1S/C6H8N2O/c1-5-7-2-6 (4-9)3-8-5/h2-3,9H,4H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline solid with a melting point of 101-103 oC. It has a moderate solubility in organic solvents such as ethanol and methanol.

Scientific Research Applications

Crystal Structures and Decomposition Products

  • Crystal Structures in Methanol Mixtures : The study of the crystal structures of certain pyrimidine derivatives, including those related to (5-Methylpyrimidin-2-yl)methanol, shows their behavior and transformation in methanol mixtures. This research highlights the compound's role in forming different crystal structures, which can be significant in the development of new materials or pharmaceuticals (Cramer et al., 1997).

Photochemical Reactions

  • Formation of Semiquinone Radicals : Ultraviolet irradiation of pyrimidines in methanol, including derivatives of this compound, results in the formation of semiquinone radicals. This process is significant for understanding the photochemical behavior of these compounds, which can be applied in photochemistry and material science (Castellano et al., 1974).

Chemical Properties and Interactions

  • H-D Exchange in Base Catalysis : Research on the H-D exchange in pyrimidines shows how different substituents affect this exchange under base catalysis. Understanding these reactions is essential for developing synthetic methodologies in organic chemistry (Kheifets et al., 2004).
  • Molecular Structure Analysis : The study of different pyrimidine derivatives provides insight into their molecular structures, which is crucial for applications in drug design and material science (Rodríguez et al., 2003).

Synthesis andCatalysis

  • Hydrogen Borrowing Methodologies in α-Alkylation : Recent advances in α-alkylation reactions using alcohol as an alkylating agent, including the use of methylpyrimidines, have been explored. This research is significant for developing new synthetic routes in organic chemistry, particularly in the synthesis of complex molecules (Obora, 2014).

Fluorescence and Sensing Applications

  • Fluorescence Quenching by Aluminum Ion : Studies on the fluorescence quenching properties of polymers containing methylpyrimidine rings, including their interaction with aluminum ions, are crucial for developing new sensing materials for metal ions (Maimaiti & Maimaitiyiming, 2020).

Photophysical and Electrochemical Properties

  • Polarographic Oxidation of Pyrimidines : The polarographic oxidation of various pyrimidines, including derivatives of this compound, provides insights into their electrochemical properties, which can be applied in electrochemical sensors and other electronic devices (Chiang, 1958).

Drug Synthesis and Analysis

  • Synthesis of Anticancer Drug Intermediates : The synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of the anticancer drug dasatinib, from compounds including derivatives of this compound, is essential in pharmaceutical research (Lei-ming, 2012).
  • Liquid Chromatographic Analysis in Plasma : The analysis of methylpyrimidines in plasma using high-performance liquid chromatography (HPLC) is crucial for monitoring their levels in biological systems, which is important for both therapeutic monitoring and pharmacokinetic studies (Joly & Williams, 1991).

Mechanism of Action

The mechanism of action for “(5-Methylpyrimidin-2-yl)methanol” is not available .

Safety and Hazards

“(5-Methylpyrimidin-2-yl)methanol” is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRIKBXCJASPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630001
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-61-6
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxymethyl-5-methylpyrimidine was prepared by the reaction of 3-ethoxy-2-methyl acrolein and hydroxyacetamidine hydrochloride following a similar procedure to that described by Kim and McKee (J. Org. Chem., 35, 455 (1970)). Proton magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.32 (3H,s); 3.6 (1H,bs); 4.80 (2H,s); 8.54 (2H,s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxyacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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